2-pentylsulfanyl-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

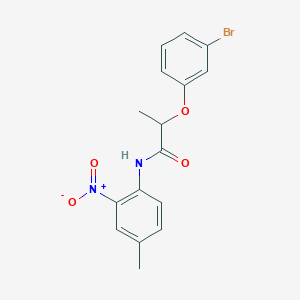

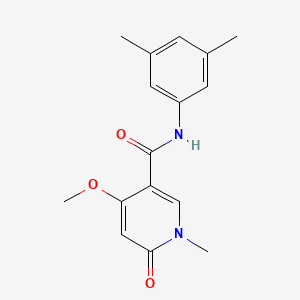

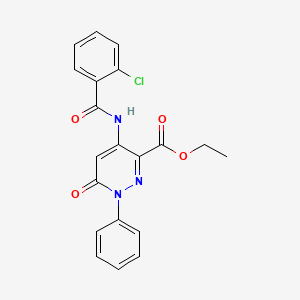

2-Pentylsulfanyl-1H-benzimidazole (PSBI) is a chemical compound that belongs to the category of heterocyclic compounds. It has a molecular formula of C12H16N2S and an average mass of 220.334 Da .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 2-pentylsulfanyl-1H-benzimidazole, can be achieved by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions . This process yields high efficiency and allows for easy separation of the resulting benzimidazoles .Aplicaciones Científicas De Investigación

Anticancer Activity

Benzimidazole derivatives have garnered significant attention due to their potential as anticancer agents. Researchers have synthesized 2-phenylbenzimidazoles, including our study, which demonstrated their efficacy against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines . Notably, the presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold enhances anticancer activity. Additionally, electron-donating groups (such as OH, OMe, –NMe2, –O–CH2–C6H5) contribute to increased bioactivity, while electron-withdrawing groups (–NO2, –CF3) reduce inhibition potential.

Antibacterial and Antifungal Properties

Benzimidazole derivatives exhibit antibacterial and antifungal activities. Their structural resemblance to nucleotides found in the human body makes them promising candidates for combating microbial infections. Researchers continue to explore modifications to enhance their efficacy against resistant microorganisms .

Drug Synthesis and Medicinal Chemistry

Benzimidazole’s unique features, such as its role as a vitamin B factor, have found applications in drug synthesis and medicinal chemistry. Researchers utilize it as a versatile building block to create diverse organic compounds .

Mecanismo De Acción

Target of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . They have been found to be effective against various strains of microorganisms .

Mode of Action

It is known that benzimidazoles can bind to the minor groove of the dna molecule and recognize a specific base sequence . The mechanism of action of DNA minor groove binding agents involves two steps: initially, the binding agent is hydrophobically transferred from solution into the DNA minor groove .

Biochemical Pathways

Benzimidazole derivatives have been found to exhibit anticancer activities . They have been associated with various mechanisms of action, including the inhibition of certain proteins involved in cancer cell proliferation .

Pharmacokinetics

Benzimidazole derivatives have been found to possess favorable pharmacokinetics and exhibit impressive tumor growth inhibition properties against different cell lines .

Result of Action

Benzimidazole derivatives have been found to exhibit good to potent antiproliferative activity against various cancer cell lines .

Action Environment

Benzimidazoles have been mentioned as corrosion inhibitors for steels, pure metals, and alloys in extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .

Propiedades

IUPAC Name |

2-pentylsulfanyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c1-2-3-6-9-15-12-13-10-7-4-5-8-11(10)14-12/h4-5,7-8H,2-3,6,9H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDRAWHTHZNLTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(pentylthio)-1H-benzo[d]imidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2539278.png)

![3-butyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2539279.png)

![5-Bromo-9-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B2539281.png)

![2-chloro-N-[2-[1-(3-methoxy-4-propan-2-yloxyphenyl)ethylcarbamoylamino]ethyl]propanamide](/img/structure/B2539294.png)